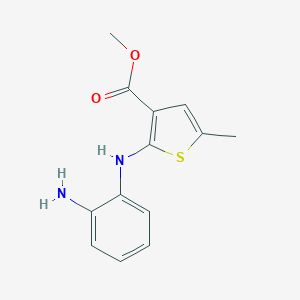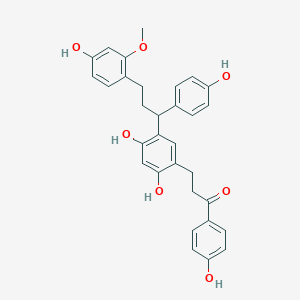
Cochinchinenin
説明
Cochinchinenin, also known as this compound, is a useful research compound. Its molecular formula is C31H30O7 and its molecular weight is 514.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
伝統医学
コチンチネンシンは、「竜血」としても知られるDracaena cochinchinensisの茎から抽出された樹脂中に見られます。 中国伝統医学では、この樹脂は、外傷、血瘀、疼痛の治療のための血行促進に一般的に処方されています。 .
抗菌特性
現代の薬理学的研究では、この樹脂状の薬剤に抗菌作用があることが明らかになっています。 . これは、細菌感染症の治療における潜在的な用途を示唆しています。
抗けいれん特性
コチンチネンシンを含む樹脂状の薬剤は、抗けいれん作用も示します。 . これは、痙攣やけいれんの緩和に役立つ可能性があります。
抗炎症および鎮痛特性
この樹脂状の薬剤は、抗炎症および鎮痛(痛みを和らげる)特性があることがわかっています。 . これは、炎症と痛みを管理する可能性のある用途を示唆しています。
抗糖尿病特性
コチンチネンシンの変異体であるコチンチネンシンCは、潜在的な非ポリペプチド抗糖尿病薬として特定されています。 . これは、グルカゴン様ペプチド-1受容体を標的とし、インスリン分泌を促進し、細胞内cAMPおよびATPレベルを上昇させます。 . これは、糖尿病の治療における可能性を示しています。
抗腫瘍特性
コチンチネンシンを含む樹脂状の薬剤は、抗腫瘍作用があることがわかっています。 . これは、がん治療における潜在的な用途を示唆しています。
免疫機能の強化
この樹脂状の薬剤は、免疫機能を強化することが知られています。 . これは、体の自然な防御システムを強化するのに役立つ可能性があります。
皮膚の修復と血行促進
この樹脂状の薬剤は、皮膚の修復を促進し、血行を促進します。 . これは、創傷の治癒と血流の改善に役立つ可能性があります。
作用機序
Target of Action
The primary target of Cochinchinenin is the glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor is a therapeutic target for anti-diabetic drugs and is distributed in pancreatic cells, and the gastrointestinal, cardiovascular, pulmonary, and central nervous systems .
Mode of Action
This compound interacts well with the GLP-1 receptor via hydrophobic interaction . This interaction was confirmed by fluorescence spectroscopy and molecular simulation .
Biochemical Pathways
Upon interaction with the GLP-1 receptor, this compound promotes insulin secretion in pancreatic beta cells . This interaction also leads to increases in intracellular cAMP and ATP levels, indicating GLP-1 receptor activation and glucose metabolism .
Pharmacokinetics
It’s known that polypeptide drugs targeting the glp-1 receptor are easily degraded by dpp4 in vivo . Therefore, the focus is now on the development of nonpolypeptide anti-diabetic drugs like this compound .
Result of Action
The result of this compound’s action is the promotion of insulin secretion and the activation of the GLP-1 receptor, leading to glucose metabolism . This makes this compound a potential candidate for the development of drugs for treating diabetes .
Action Environment
The extraction source of this compound, sangusis draconi, might play a role in its stability and efficacy .
生化学分析
Biochemical Properties
Cochinchinenin interacts with the glucagon-like peptide-1 (GLP-1) receptor via hydrophobic interaction . This interaction has been confirmed by fluorescence spectroscopy and molecular simulation . The GLP-1 receptor is a therapeutic target for anti-diabetic drugs and is distributed in pancreatic cells, and the gastrointestinal, cardiovascular, pulmonary, and central nervous systems .
Cellular Effects
In cell experiments, it was demonstrated that pancreatic beta cells promoted insulin secretion upon treatment with this compound . Increases of intracellular cAMP and ATP levels also occurred, indicating GLP-1 receptor activation and glucose metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the GLP-1 receptor . This interaction leads to the activation of the GLP-1 receptor and subsequent promotion of insulin secretion . The increase in intracellular cAMP and ATP levels also indicates a change in cellular metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the GLP-1 receptor . The activation of this receptor leads to an increase in intracellular cAMP and ATP levels, indicating a change in glucose metabolism .
特性
IUPAC Name |
3-[2,4-dihydroxy-5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]phenyl]-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O7/c1-38-31-17-25(34)13-6-21(31)7-14-26(19-2-9-23(32)10-3-19)27-16-22(29(36)18-30(27)37)8-15-28(35)20-4-11-24(33)12-5-20/h2-6,9-13,16-18,26,32-34,36-37H,7-8,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIYEXDIBBOYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCC(C2=CC=C(C=C2)O)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415696 | |
| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400603-95-4 | |
| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the main mechanism of action of Cochinchinenin A and B on tetrodotoxin-resistant (TTR-X) sodium channels?
A1: this compound A and B exhibit antagonistic interactions while modulating TTR-X sodium currents. This compound A primarily follows the occupancy theory, directly binding to the channel, while this compound B adheres to the rate theory, influencing channel kinetics. [] This difference in their modes of action might explain their antagonistic relationship. []
Q2: Can you elaborate on the specific binding kinetics of this compound A and B with TTR-X sodium channels?
A2: Research suggests the rate constants for combination and dissociation between this compound A and TTR-X sodium channels are (198.7 ± 39.9) x 10-3 and (41.1 ± 6.2) x 10-3, respectively. In contrast, the corresponding values for this compound B are (99.9 ± 16.8) x 10-3 and (5.3 ± 0.4) x 10-3. [] These findings underscore the distinct binding profiles of these two compounds.
Q3: What is the potential therapeutic application of this compound C in the context of diabetes?
A3: this compound C has shown promising results as a potential non-polypeptide anti-diabetic drug. It interacts with the glucagon-like peptide-1 (GLP-1) receptor, mimicking the effects of GLP-1 analogs. [] This interaction leads to increased insulin secretion from pancreatic beta cells in a glucose-dependent manner, highlighting its potential for diabetes treatment. []
Q4: How does this compound C interact with the GLP-1 receptor at a molecular level?
A4: Computational studies and fluorescence spectroscopy suggest that this compound C interacts with the GLP-1 receptor mainly through hydrophobic interactions. [] This interaction triggers a signaling cascade, leading to increased intracellular cAMP and ATP levels, ultimately promoting glucose metabolism. []
Q5: What is the material basis for the analgesic effect of Resina Draconis (Dragon's Blood)?
A5: Research indicates that the analgesic effect of Resina Draconis is a result of the synergistic interaction between three of its key components: this compound A, this compound B, and Loureirin B. [, ] This discovery highlights the importance of studying the synergistic effects of natural product mixtures.
Q6: Which constituents of Resina Draconis are absorbed into the bloodstream after oral administration, and how were they identified?
A6: Studies using HPLC fingerprinting and LC-MS/MS identified six compounds absorbed into the blood after oral administration of Resina Draconis: 3,4′-dihydroxy-5-methoxystilbene, this compound B, 4′-hydroxy-4,2′-dimethoxy-dihydrochalcone, this compound A, Loureirin B, and an unidentified compound that could be a metabolite or an original constituent. []
Q7: How do this compound A and Loureirin B interact with Bovine Serum Albumin (BSA)?
A7: Studies utilizing ultraviolet, fluorescence, and circular dichroism spectroscopy reveal distinct interaction mechanisms. This compound A interacts with BSA through a combined quenching (dynamic and static) mode, while Loureirin B exhibits a static quenching mode. [] The presence of a methoxyl group at position 4 influences the binding affinity and thermodynamic parameters. []
Q8: How does Dragon's Blood Resin contribute to pain relief in chronic inflammatory and neuropathic pain models?
A8: Dragon's Blood exhibits anti-inflammatory and analgesic effects by inhibiting the synthesis and release of Substance P. [, ] This effect is mediated by blocking COX-2 protein induction and reducing intracellular calcium ion concentration in dorsal root ganglion neurons. [, ]
Q9: Does this compound B play a role in the analgesic effect of Dragon's Blood?
A9: Research suggests that this compound B, a component of Dragon's Blood, contributes to its analgesic effect by inhibiting capsaicin-evoked responses in rat dorsal root ganglion neurons. [, ] It attenuates both the increase in intracellular calcium ion concentration and the release of Substance P. [, ]
Q10: What are the implications of identifying hub genes related to Liver Metastasis of Colorectal Cancer (LMCRC)?
A10: Integrative analysis of multiple expression profiles identified cell adhesion molecules and the peroxisome proliferator-activated receptor (PPAR) signaling pathway as significantly enriched in LMCRC. [] Further analysis revealed 138 differentially expressed genes (DEGs) and highlighted hub genes like ALB, APOE, CDH2, and ORM1, potentially serving as therapeutic targets. []
Q11: Which potential therapeutic drugs were predicted for LMCRC based on the identified hub genes and pathways?
A11: Computational analysis predicted ADH-1, epigallocatechin, CHEMBL1945287, and this compound C as potential therapeutic drugs for LMCRC. [] Notably, in vitro experiments confirmed the antimigration capacity of ADH-1 and epigallocatechin in CRC cell lines. []
Q12: What is the significance of studying the interaction between Loureirin and Human Serum Albumin (HSA)?
A12: Understanding the interaction between Loureirin components (Loureirin A, Loureirin B, and this compound C) and HSA provides insights into their pharmacokinetic properties. [] Pressure-mediated affinity capillary electrophoresis revealed varying binding constants for each component, highlighting their distinct interactions with HSA. []
Q13: How does Dracorhodin Perchlorate contribute to wound healing, particularly in the context of diabetes?
A13: Dracorhodin Perchlorate, a stable form of Dracorhodin often used as a substitute for this compound, promotes wound healing in diabetic rats by regulating the TLR4 pathway and its associated inflammatory factors. [] This regulation helps mitigate the prolonged inflammatory response and promotes wound closure. []
Q14: What is the role of nitric oxide synthase (NOS) in Dracorhodin Perchlorate-mediated wound healing?
A14: Dracorhodin Perchlorate enhances wound healing in diabetic rats by increasing endothelial nitric oxide synthase (eNOS) protein expression and nitric oxide (NO) content during the later stages of wound repair. [] This increase in NO production contributes to improved wound healing. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)
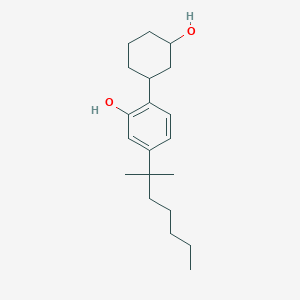

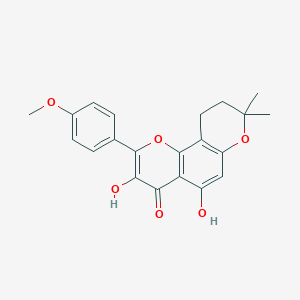

![2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B149971.png)
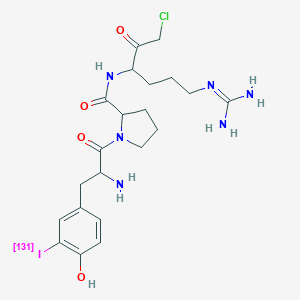
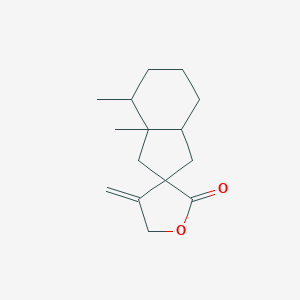
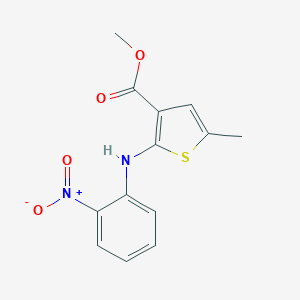
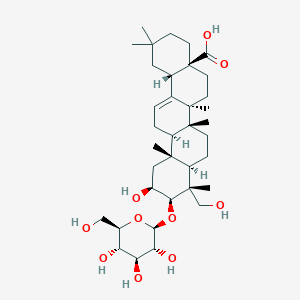
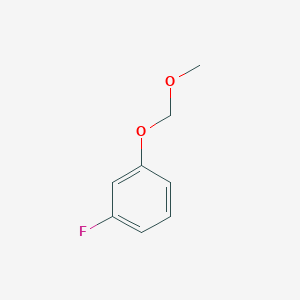
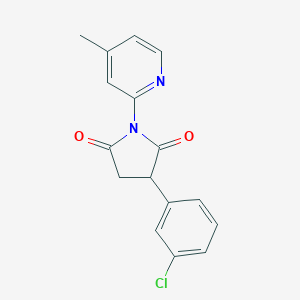
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
